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Compound of Interest

Compound Name: Dalcetrapib

Cat. No.: B1669777 Get Quote

Technical Support Center: Dalcetrapib Drug-
Drug Interaction (DDI) Mitigation
This technical support center provides guidance for researchers, scientists, and drug

development professionals on mitigating potential drug-drug interactions (DDIs) with

Dalcetrapib, particularly in the context of polypharmacy.

Frequently Asked Questions (FAQs)
Q1: What is the established drug-drug interaction profile of Dalcetrapib?

A1: Extensive clinical studies have demonstrated that Dalcetrapib has a low potential for

clinically relevant drug-drug interactions.[1][2][3] Specifically, no significant interactions have

been observed with commonly prescribed cardiovascular medications such as statins (HMG-

CoA reductase inhibitors) and ezetimibe.[1][4][5] In the dal-OUTCOMES study, which included

over 15,000 patients, Dalcetrapib was co-administered with various cardiovascular drugs,

including aspirin, clopidogrel, ticlopidine, prasugrel, beta-blockers, ACE inhibitors, and

angiotensin receptor blockers, with no evidence of clinically significant interactions.[1]

Q2: What is the primary metabolic pathway of Dalcetrapib?

A2: Dalcetrapib is a thioester prodrug that is rapidly hydrolyzed, primarily by non-specific

esterases and lipases in the intestine and liver, to its pharmacologically active thiol metabolite.
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[1][6] The active thiol is then further metabolized through glucuronic acid conjugation and

methylation of the sulfhydryl group.[1] A smaller portion of the administered dose is excreted

unchanged in the urine (less than 1%).[1]

Q3: How does Dalcetrapib interact with the cytochrome P450 (CYP) enzyme system?

A3: Dalcetrapib has been shown to have no major effect on the activity of key cytochrome

P450 enzymes, including CYP1A2, 2C8, 2C9, 2C19, 2D6, or 3A4.[1] Clinical studies with

ketoconazole, a strong CYP3A4 inhibitor, indicated that the active thiol form of Dalcetrapib is

not a substrate for CYP3A4.[1] Although an in vitro inhibitory effect on CYP2D6 was initially

observed, subsequent clinical trials at a dose of 900 mg did not demonstrate any clinically

relevant effect.[1][7]

Q4: Are there any known interactions with drug transporters?

A4: The available literature from the provided search results does not highlight specific studies

on the interaction of Dalcetrapib with major drug transporters like P-glycoprotein (P-gp), Breast

Cancer Resistance Protein (BCRP), or Organic Anion-Transporting Polypeptides (OATPs).

However, the overall low DDI profile suggests that it is unlikely to be a significant inhibitor or

substrate of these transporters to a clinically relevant extent. Further specific in vitro testing

would be required to definitively rule out any interactions.

Q5: Does renal or hepatic impairment alter the DDI potential of Dalcetrapib?

A5: Patients with moderate hepatic impairment have shown a moderate increase in exposure

to Dalcetrapib (34% higher mean total exposure and 38% higher peak exposure).[1] Similarly,

patients with renal impairment also demonstrate greater exposure than individuals with normal

renal function.[1][2] Despite this, long-term clinical studies that included patients with mild to

moderate hepatic and renal dysfunction did not show an increase in adverse events.[1][2]

While no specific dose adjustments are currently recommended for mild to moderate

impairment, researchers should be aware of this increased exposure when designing studies

with co-medications in these populations, as it could potentially push a borderline interaction to

clinical significance. Dalcetrapib has not been studied in patients with severe hepatic or end-

stage renal disease.[1]
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Issue: An unexpected pharmacokinetic interaction is observed with a novel compound when

co-administered with Dalcetrapib in a preclinical model.

Possible Cause & Solution:

Inhibition or Induction of Non-CYP Metabolic Pathways:

Rationale: Dalcetrapib's primary metabolism is not CYP-mediated but involves hydrolysis

and conjugation. Your compound could be interacting with these pathways.

Recommendation: Conduct in vitro assays to assess the potential of your compound to

inhibit or induce esterases, lipases, or UDP-glucuronosyltransferases (UGTs) involved in

Dalcetrapib's metabolism.

Interaction with Drug Transporters:

Rationale: Although not extensively reported, your compound could be a potent inhibitor or

inducer of transporters involved in the absorption, distribution, or excretion of Dalcetrapib
or its active metabolite.

Recommendation: Utilize in vitro systems (e.g., Caco-2 cells, cells overexpressing specific

transporters) to evaluate if your compound or Dalcetrapib are substrates or inhibitors of

key transporters like P-gp, BCRP, OATPs, or others relevant to the tissue distribution

observed.

Physicochemical Interaction:

Rationale: The formulation or physicochemical properties of your compound could be

altering the dissolution or absorption of Dalcetrapib.

Recommendation: Evaluate the solubility and dissolution of Dalcetrapib in the presence

of your compound in biorelevant media.

Data Summary of Known DDI Studies
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Co-
administered
Drug

Dose of
Dalcetrapib

Effect on
Dalcetrapib PK

Effect on Co-
administered
Drug PK

Clinical
Significance

Atorvastatin
600 mg & 900

mg

Reduced AUC

and Cmax

Small, non-

significant

changes in

atorvastatin and

its active

metabolites' AUC

and Cmax

No clinically

relevant

interaction.[5][8]

Simvastatin Not specified

Plasma exposure

appeared to be

reduced

No clinically

relevant changes

in the exposure

of simvastatin or

its active

metabolites

No clinically

relevant

interaction.[1]

Rosuvastatin Not specified

Plasma exposure

appeared to be

reduced

No clinically

relevant changes

in the exposure

of rosuvastatin

No clinically

relevant

interaction.[1]

Ezetimibe 900 mg

Minimal changes

in exposure

(LSMR for AUC:

93.6%)

Ezetimibe

exposure was

slightly reduced

(LSMR for AUC:

80.3%)

No clinically

significant

changes.[4]

Ketoconazole
600 mg & 900

mg

Exposure of the

active form

decreased or

remained

unchanged

Not applicable

Active form is not

a substrate for

CYP3A4.[1]

Oral

Contraceptive

(Ethinylestradiol/

Levonorgestrel)

900 mg Not applicable No clinically

relevant effect on

the

pharmacokinetic

Contraceptive

efficacy is not

expected to be

compromised.[9]
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s of

ethinylestradiol

and

levonorgestrel

AUC: Area under the curve; Cmax: Maximum concentration; LSMR: Least squares mean ratio;

PK: Pharmacokinetics.

Experimental Protocols
1. In Vitro CYP Inhibition Assay (General Protocol)

Objective: To determine the potential of Dalcetrapib to inhibit major CYP450 enzymes.

Methodology:

System: Human liver microsomes or recombinant human CYP enzymes.

Substrates: Use specific probe substrates for each CYP isoform (e.g., phenacetin for

CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

Incubation: Pre-incubate Dalcetrapib at various concentrations with the enzyme system

and an NADPH-generating system.

Reaction Initiation: Add the probe substrate to start the reaction.

Termination: Stop the reaction after a specified time by adding a quenching solvent (e.g.,

acetonitrile).

Analysis: Quantify the formation of the substrate-specific metabolite using LC-MS/MS.

Data Analysis: Calculate the IC50 value (the concentration of Dalcetrapib that causes

50% inhibition of the enzyme activity).

2. Clinical DDI Study with a Statin (Example: Atorvastatin)

Objective: To evaluate the two-way pharmacokinetic interaction between Dalcetrapib and a

commonly co-prescribed statin.
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Study Design: A randomized, crossover study in healthy subjects is a common design.[5][8]

Period 1: Administer Dalcetrapib alone for a specified duration to reach steady-state.

Period 2: Administer Atorvastatin alone for a specified duration to reach steady-state.

Period 3: Co-administer Dalcetrapib and Atorvastatin.

A washout period is required between each treatment period.

Pharmacokinetic Sampling: Collect serial blood samples over a 24-hour period after the last

dose in each period.

Bioanalysis: Analyze plasma samples for concentrations of Dalcetrapib, its active

metabolite, atorvastatin, and its active metabolites using a validated LC-MS/MS method.

Endpoints: The primary pharmacokinetic endpoints are the area under the plasma

concentration-time curve (AUC) and the maximum plasma concentration (Cmax).

Statistical Analysis: Calculate the geometric mean ratios and 90% confidence intervals for

the AUC and Cmax of each analyte when given in combination versus alone. The absence of

a clinically significant interaction is typically concluded if the 90% confidence intervals for the

ratio of the geometric means fall within a prespecified equivalence boundary (e.g., 80% to

125%).
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Click to download full resolution via product page

Caption: Metabolic pathway of Dalcetrapib from prodrug to active form and subsequent

conjugation.
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Caption: General experimental workflow for assessing drug-drug interaction potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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